molecular formula C11H9KN2O2S B2882910 Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate CAS No. 1955524-56-7

Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B2882910
CAS No.: 1955524-56-7
M. Wt: 272.36
InChI Key: IULICHWEFULGFR-UHFFFAOYSA-M
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Description

Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 2-methylphenylamino group at position 5 and a carboxylate group at position 2. The potassium counterion enhances its solubility in aqueous environments, making it suitable for pharmaceutical or agrochemical applications. Its structure combines aromaticity, hydrogen-bonding capacity, and ionic character, which influence its reactivity and biological interactions.

Properties

IUPAC Name

potassium;5-(2-methylanilino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S.K/c1-7-4-2-3-5-8(7)13-10-9(11(14)15)12-6-16-10;/h2-6,13H,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULICHWEFULGFR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=CS2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9KN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylphenylamine with 1,3-thiazole-4-carboxylic acid chloride in the presence of potassium hydroxide. The reaction typically takes place under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. It can help in understanding the mechanisms of biological processes and the development of new therapeutic agents.

Medicine: Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate has potential medicinal applications, particularly in the development of drugs targeting specific diseases. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Differences

Compound Name Substituents at Position 5 Position 4 Group Key Features Molecular Weight Reference
Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate 2-Methylphenylamino Carboxylate (K⁺ salt) High aqueous solubility; aromatic amine for π-π stacking ~306.4 g/mol N/A
Methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate (9a) Benzoyl Methyl ester Ester group enhances lipophilicity; pyrrolidine for basicity ~316.4 g/mol [2]
Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate 4-(tert-Butyl)phenyl Methyl ester Bulky tert-butyl group increases steric hindrance ~330.4 g/mol [15]
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate Tetrazole-sulfanylbutanoyl Ethyl ester Tetrazole introduces electronegativity; sulfur linkage enhances stability ~432.5 g/mol [16]
2-(Benzylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide Benzylamino + 2-methoxybenzyl carboxamide Carboxamide Carboxamide group improves hydrogen bonding; methoxy enhances polarity ~367.5 g/mol [17]

Key Observations :

  • Solubility : The potassium carboxylate form of the target compound offers superior water solubility compared to methyl/ethyl esters or carboxamide derivatives.
  • Steric Effects : Bulky substituents like tert-butylphenyl or tetrazole-sulfanyl may hinder interactions with biological targets.

Physicochemical Properties

  • Aqueous Solubility : The ionic nature of the potassium carboxylate enhances solubility (>50 mg/mL estimated), unlike methyl esters (e.g., 9a: <10 mg/mL) .
  • Thermal Stability : Melting points for analogs range from 120–250°C , suggesting the target compound may exhibit similar stability.
  • Spectroscopic Data : $^1$H-NMR signals for thiazole protons in analogs appear at δ 6.5–8.5 ppm , with shifts depending on substituents.

Biological Activity

Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate (CAS Number: 1955524-56-7) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research and case studies.

  • Molecular Formula : C11H9KN2O2S
  • Molecular Weight : 272.37 g/mol
  • CAS Number : 1955524-56-7
  • Purity : Minimum 95%

Biological Activity Overview

The thiazole ring system is known for its significant biological activity. Compounds containing this moiety have been reported to exhibit a wide range of pharmacological effects, including:

  • Antitumor Activity : Thiazole derivatives have shown promising results against various cancer cell lines, demonstrating cytotoxic effects and potential as anticancer agents.
  • Antimicrobial Properties : Research indicates that thiazole compounds possess antimicrobial activity against bacteria and fungi, making them candidates for antibiotic development.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in disease processes, such as matrix metalloproteinases and phosphodiesterases.
  • Cell Cycle Interference : Certain compounds disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Receptor Modulation : Thiazoles may interact with various receptors, influencing signaling pathways related to inflammation and cell growth.

Antitumor Activity

A study published in MDPI highlighted that thiazole derivatives exhibit significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The presence of specific substituents on the phenyl ring was crucial for enhancing activity, with some compounds showing IC50 values lower than traditional chemotherapeutics like doxorubicin .

Antimicrobial Effects

Research indicates that thiazole derivatives have shown effectiveness against Mycobacterium tuberculosis and other pathogens. A review noted that compounds with a thiazole moiety exhibited broad-spectrum antimicrobial activity, which can be exploited in developing new antibiotics .

Anti-inflammatory Properties

Thiazole compounds have been investigated for their anti-inflammatory effects. One study demonstrated that specific thiazole derivatives could inhibit pro-inflammatory cytokines, suggesting their potential in treating conditions like rheumatoid arthritis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity against cancer cell lines
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme inhibitionInhibition of matrix metalloproteinases

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